N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorobenzyl group attached to a dihydropyridine ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 2-fluorobenzylamine with a suitable dihydropyridine precursor. One common method is the condensation reaction between 2-fluorobenzylamine and a dihydropyridine-3-carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-ethylamine
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- AB-FUBINACA and its positional isomers
Uniqueness
N-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of a fluorobenzyl group and a dihydropyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11FN2O2 |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11FN2O2/c14-11-4-2-1-3-9(11)7-16-13(18)10-5-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
InChI Key |
ANWXHSVCUKKDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)F |
Origin of Product |
United States |
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